molecular formula C15H16F2N4O B6774804 N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide

N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide

Cat. No.: B6774804
M. Wt: 306.31 g/mol
InChI Key: KEZIEMUWDIMIQG-UHFFFAOYSA-N
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Description

N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoroethyl group and a tetrahydroquinoline moiety, making it a versatile candidate for research in medicinal chemistry, particularly in the development of novel therapeutic agents.

Properties

IUPAC Name

N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O/c16-12(17)9-21-8-6-13(20-21)19-15(22)11-5-1-3-10-4-2-7-18-14(10)11/h2,4,6-8,11-12H,1,3,5,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZIEMUWDIMIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)C(=O)NC3=NN(C=C3)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole core. The difluoroethyl group can be introduced via electrophilic or nucleophilic difluoromethylation reactions, often using difluorocarbene precursors or difluoromethyl halides .

The tetrahydroquinoline moiety is usually synthesized through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst. The final step involves coupling the pyrazole and tetrahydroquinoline intermediates through amide bond formation, typically using coupling reagents like EDCI or HATU .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity by forming strong interactions with target proteins. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, while the tetrahydroquinoline moiety can provide additional hydrophobic contacts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide is unique due to the presence of the difluoroethyl group, which can significantly influence its chemical and biological properties.

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